3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid
Overview
Description
3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid is a unique chemical compound with the molecular formula C8H14O4 . It is a solid substance and is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid can be represented by the SMILES stringCC1(C(O)=O)CC(OC)(OC)C1
. This indicates that the molecule consists of a cyclobutane ring with two methoxy groups (OC) and one methyl group © attached to the third carbon atom, and a carboxylic acid group (C(O)=O) attached to the first carbon atom . Physical And Chemical Properties Analysis
3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid is a solid substance . Its molecular weight is 174.19 .Scientific Research Applications
Synthetic Routes and Intermediate Applications
Synthesis of Key Intermediates : An efficient process for the preparation of certain intermediates, such as ivabradine intermediates, involves the use of compounds structurally related to 3,3-dimethoxy-1-methylcyclobutanecarboxylic acid. This process highlights the racemization of undesired compounds and is notable for its cost-efficiency and environmental friendliness (Xin Liu et al., 2014).
Preparation of Small-Ring Compounds : The synthesis of small-ring compounds like 1,3-Dimethylenecyclobutane involves pathways that include intermediates structurally similar to 3,3-dimethoxy-1-methylcyclobutanecarboxylic acid. These pathways are critical for understanding electronic interactions across small rings (F. F. Caserio et al., 1958).
Photocatalysis and Cycloaddition
- Visible Light Photocatalysis : Certain derivatives of 3,3-dimethoxy-1-methylcyclobutanecarboxylic acid have been utilized in visible light photocatalysis, enabling efficient cyclobutane ring formation. This application demonstrates the potential of these compounds in advanced synthetic chemistry (Viktor Mojr et al., 2015).
Ring-Opening and Functionalization
- Ring-Opening Reactions : The ring-opening of certain fused bicyclopentanone acetals, which can be derived from compounds related to 3,3-dimethoxy-1-methylcyclobutanecarboxylic acid, shows unique chemical behavior. These reactions provide insights into strain release and proton capture mechanisms in organic chemistry (D. Butler et al., 2000).
Safety And Hazards
According to the safety information provided by Sigma-Aldrich, 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid is classified as Acute Tox. 4 Oral . The hazard statements include “Harmful if swallowed” (H302) . Precautionary statements include “Avoid breathing dust/fume/gas/mist/vapors/spray” and “Use only outdoors or in a well-ventilated area” among others .
properties
IUPAC Name |
3,3-dimethoxy-1-methylcyclobutane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-7(6(9)10)4-8(5-7,11-2)12-3/h4-5H2,1-3H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTGAPGNKSGXOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(OC)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601236185 | |
Record name | 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601236185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid | |
CAS RN |
1408075-28-4 | |
Record name | 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1408075-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601236185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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